molecular formula C14H19FN2O3 B572956 Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate CAS No. 1258638-92-4

Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate

Cat. No.: B572956
CAS No.: 1258638-92-4
M. Wt: 282.315
InChI Key: GBQUYIPPBGFGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a fluoro-substituted aromatic ring, a methylcarbamoyl group, and an ethyl ester moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluoro-substituted Aromatic Intermediate:

    Introduction of the Methylcarbamoyl Group: The methylcarbamoyl group is introduced via a nucleophilic substitution reaction, often using methyl isocyanate as the reagent.

    Formation of the Ethyl Ester: The final step involves esterification, where the carboxylic acid intermediate reacts with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the carbamoyl group to an amine.

    Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-chloro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate: Similar structure with a chloro group instead of a fluoro group.

    Ethyl 2-(3-fluoro-4-(ethylcarbamoyl)phenylamino)-2-methylpropanoate: Similar structure with an ethylcarbamoyl group instead of a methylcarbamoyl group.

Uniqueness

Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The combination of the fluoro and methylcarbamoyl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

ethyl 2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3/c1-5-20-13(19)14(2,3)17-9-6-7-10(11(15)8-9)12(18)16-4/h6-8,17H,5H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQUYIPPBGFGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)NC1=CC(=C(C=C1)C(=O)NC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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